molecular formula C20H21N3O2 B2943637 2-amino-6,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 882357-85-9

2-amino-6,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile

Cat. No. B2943637
CAS RN: 882357-85-9
M. Wt: 335.407
InChI Key: QXQJPEKXYAFSHT-UHFFFAOYSA-N
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Description

This compound is a cell-permeable tetrahydroquinoxalinyl-thiophenecarboxylate compound . It is known as 2-amino-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile .


Synthesis Analysis

The synthesis of this compound involves a one-pot, three-component process . It is synthesized by condensing dimethyl phthalate 1 with 2-cyanoacetohydrazide, benzaldehydes, and 5,5-dimethylcyclohexane-1,3-dione . The reaction is facilitated by a catalyst, such as L-proline, in a green solvent at 40 °C .


Molecular Structure Analysis

The structure of the target product was confirmed by FT-IR, 1 HNMR, 13 CNMR, and single crystal X-ray structure analysis . The quantum theoretical calculations of the molecular structure of this new compound have been predicted using Density Functional Theory in the solvent DMSO .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of new C–C, C–N, and C–O bonds . L-Proline nitrogen behaves as a good nucleophile towards carbonyl groups, generating the iminium or enamine intermediates that are characteristic for covalent organic catalysts .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a milky solid appearance and a melting point of 265–267 °C . Its IR (KBr) (cm−1) values are 3398, 3284 (NH2), 3179 (Ar–H), 2199 (CN), 1708, 1673 (CO), 1603 (CC), 1060 (C–O) .

Scientific Research Applications

Heterocyclic Synthesis and Structural Analysis

The chemical under investigation serves as a cornerstone in the synthesis of complex heterocyclic compounds. For instance, studies highlight its role in generating a variety of pyrazole, pyridine, and pyrimidine derivatives through reactions with different reagents, showcasing its versatility in organic synthesis (Abdallah, 2007), (Ganapathy et al., 2015). These reactions not only extend the library of heterocyclic compounds but also provide a pathway to explore new chemical entities with potential biological activities.

Catalytic Applications and Green Chemistry

The compound is also pivotal in novel synthetic routes catalyzed by environmentally benign catalysts, facilitating the synthesis of pyridine-pyrimidines and their bis-derivatives in a sustainable manner. This is demonstrated through multi-component reactions using triazine diphosphonium hydrogen sulfate ionic liquid supported on functionalized nanosilica, highlighting advancements in green chemistry and catalyst reuse (Rahmani et al., 2018).

Molecular Docking and Biological Activities

Furthermore, the structural versatility of derivatives synthesized from this compound has been explored in molecular docking studies, aiming to understand their interactions with various biological targets. This research sheds light on the potential of these derivatives in medicinal chemistry, particularly their antimicrobial and antioxidant activities, offering a foundation for future drug development efforts (Flefel et al., 2018).

Advanced Materials and Photovoltaic Applications

The applications extend beyond pharmaceuticals into materials science, where derivatives of this chemical scaffold have been utilized in the fabrication of organic–inorganic photodiodes. These studies emphasize the compound's role in the development of photovoltaic materials, demonstrating its contribution to renewable energy technologies (Zeyada et al., 2016).

Mechanism of Action

The compound inhibits nonsense-mediated mRNA decay (NMD) in a dose-dependent manner and enhances the stability of premature termination codon (PTC) mutated p53 mRNA in N417 and HDQP-1 cells .

Future Directions

The future directions for this compound could involve further exploration of its potential applications, given its interesting properties. For instance, its ability to inhibit nonsense-mediated mRNA decay suggests potential applications in the field of molecular biology .

properties

IUPAC Name

2-amino-6,7-dimethyl-5-oxo-4-(4-propan-2-ylphenyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c1-11(2)13-5-7-14(8-6-13)17-15(10-21)19(22)25-16-9-12(3)23(4)20(24)18(16)17/h5-9,11,17H,22H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQJPEKXYAFSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C(C)C)C(=O)N1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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